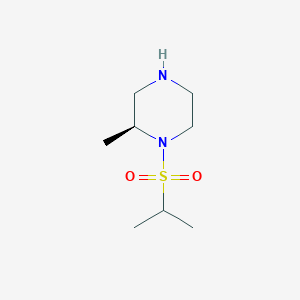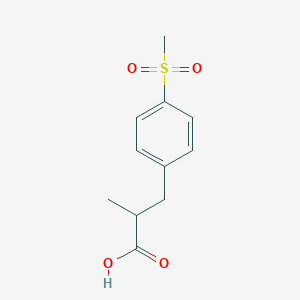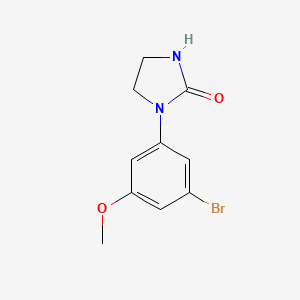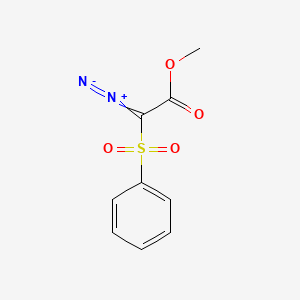
methyl 2-(benzenesulfonyl)-2-diazoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-(benzenesulfonyl)-2-diazoacetate is an organic compound with the molecular formula C9H8N2O4S and a molecular weight of 240.23 g/mol . This compound is characterized by the presence of a diazo group (-N=N-) and a phenylsulfonyl group attached to an acetate moiety. It is commonly used in organic synthesis due to its reactivity and versatility.
Mechanism of Action
Target of Action
Methyl 2-diazo-2-(phenylsulfonyl)acetate, also known as methyl 2-(benzenesulfonyl)-2-diazoacetate, is a complex organic compound. Similar compounds have been shown to target enzymes such as methionine aminopeptidase 2 .
Mode of Action
It’s known that diazo compounds can participate in various reactions, including cyclopropanation, ylide formation, and wolff rearrangement .
Biochemical Pathways
the malonic acid pathway, the shikimate pathway, the methyl erythritol phosphate (MEP) pathway, and the mevalonic acid (MVA) pathway .
Result of Action
Similar compounds have been shown to have antimicrobial activity, suggesting that they may inhibit the growth of certain bacteria .
Action Environment
The action, efficacy, and stability of methyl 2-diazo-2-(phenylsulfonyl)acetate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction, is known to be influenced by exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
methyl 2-(benzenesulfonyl)-2-diazoacetate can be synthesized through various methods. One common synthetic route involves the reaction of methyl phenylsulfonylacetate with diazomethane . The reaction typically takes place under controlled conditions to ensure the safe handling of diazomethane, which is a highly reactive and potentially hazardous reagent. Industrial production methods may involve the use of automated systems to handle and mix the reagents safely.
Chemical Reactions Analysis
methyl 2-(benzenesulfonyl)-2-diazoacetate undergoes a variety of chemical reactions, including:
Cyclopropanation: This compound can react with alkenes in the presence of dirhodium tetraacetate or related chiral complexes to form cyclopropanes.
Insertion Reactions: It can insert into C-H bonds of organic substrates, leading to the formation of new carbon-carbon bonds.
Cycloaddition Reactions: The diazo group can participate in [2+3] cycloaddition reactions to form pyrazoles.
Common reagents used in these reactions include dirhodium tetraacetate, alkenes, and various organic substrates. The major products formed from these reactions are cyclopropanes, pyrazoles, and other heterocyclic compounds.
Scientific Research Applications
methyl 2-(benzenesulfonyl)-2-diazoacetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
methyl 2-(benzenesulfonyl)-2-diazoacetate can be compared with other diazo compounds, such as methyl phenyldiazoacetate and vinyldiazo compounds . These compounds share similar reactivity due to the presence of the diazo group but differ in their substituents and specific applications. For example, vinyldiazo compounds are often used in cycloaddition reactions to form heterocyclic compounds . The unique combination of the phenylsulfonyl and diazo groups in methyl 2-diazo-2-(phenylsulfonyl)acetate provides distinct reactivity and versatility in organic synthesis.
Properties
IUPAC Name |
methyl 2-(benzenesulfonyl)-2-diazoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c1-15-9(12)8(11-10)16(13,14)7-5-3-2-4-6-7/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNCGLSDUFKJNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=[N+]=[N-])S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile](/img/structure/B1406153.png)
![3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1406154.png)
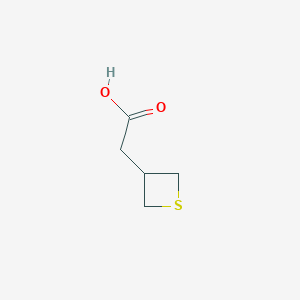
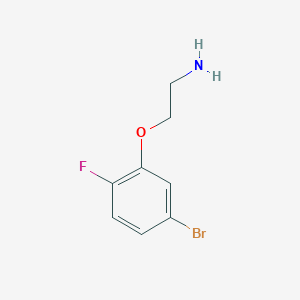
![1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride](/img/structure/B1406160.png)
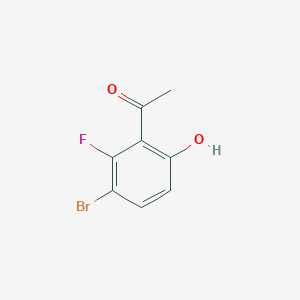
![1,4-Dioxa-9-azaspiro[5.5]undecane](/img/structure/B1406162.png)
amine](/img/structure/B1406164.png)
![3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B1406166.png)
